molecular formula C9H18O3 B1336614 Di-tert-butyl carbonate CAS No. 34619-03-9

Di-tert-butyl carbonate

Cat. No. B1336614
CAS RN: 34619-03-9
M. Wt: 174.24 g/mol
InChI Key: ODCCJTMPMUFERV-UHFFFAOYSA-N
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Description

Di-tert-butyl carbonate (also known as Di-t-butyl carbonate or DtBC) is an organic compound that is used in various industries, including the pharmaceutical and chemical industries. It is a colorless, volatile liquid that is used as a solvent for organic compounds, as a reagent for the synthesis of other compounds, and as a catalyst for various reactions. In the pharmaceutical industry, DtBC is used as an excipient, to stabilize active ingredients, and to improve the solubility of active ingredients. In the chemical industry, DtBC is used in the production of polymers, plastics, and other materials.

Scientific Research Applications

Synthesis of tert-butyl aminocarbonate

Di-tert-butyl carbonate is used in the synthesis of tert-butyl aminocarbonate, a compound that efficiently acylates amines in both organic and aqueous solutions. This compound has not been previously described and offers a new approach to amine acylation (Harris & Wilson, 1983).

Gold(I)-Catalyzed Formation of 4-Alkylidene-1,3-Dioxolan-2-Ones

This compound is involved in the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates, leading to the synthesis of 4-alkylidene-1,3-dioxolan-2-ones. This method allows the efficient synthesis of various cyclic carbonates (Buzas & Gagosz, 2006).

Overcharge Protection in Lithium-Ion Batteries

3,5-di-tert-butyl-1,2-dimethoxybenzene, synthesized from this compound, is used as a redox shuttle additive for overcharge protection in lithium-ion batteries. It has the ability to dissolve in carbonate-based electrolytes, which is crucial for practical battery applications (Zhang et al., 2010).

Production of Degradable Polycarbonates

This compound contributes to the production of environmentally benign CO2-based copolymers, like degradable polycarbonates derived from dihydroxybutyric acid. These copolymers can potentially be used as biocompatible polymers and drug delivery carriers (Tsai, Wang, & Darensbourg, 2016).

Activation of Carboxylic Acids

This compound is used for the activation of carboxylic acids, leading to the efficient formation of intermediates in reactions with primary and secondary amines. This process is environmentally safe, producing tert-BuOH and CO2 as by-products (Basel & Hassner, 2002).

Safety and Hazards

Di-tert-butyl dicarbonate is very toxic on inhalation . It is classified as flammable, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, and may cause respiratory irritation .

Future Directions

Di-tert-butyl dicarbonate is a crucial reagent in organic synthesis, particularly in the protection and deprotection of amines . Its future directions could involve further exploration of its use in various organic reactions and the development of safer and more efficient synthesis methods .

properties

IUPAC Name

ditert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCCJTMPMUFERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436864
Record name di-tert-butylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34619-03-9
Record name tert-Butyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34619-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name di-tert-butylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, bis(1,1-dimethylethyl) ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

From bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (87 mg) and 4-(4-bromo-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (prepared from 4-bromoaniline, WSCI and piperidine-1,4-dicarboxylic acid mono-tert-butyl ester, and then di-tert-butyl carbonate, 80 mg), in the same manner as Example 1-D-08, a crude product of 4-(4-{2-[bis-(4-methoxy-benzyl)-amino]-pyrimidin-5-yl}-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidine-7-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester was obtained, and then the PMB groups and BOC group were removed according to the above Deprotection method 1, to obtain the desired compound (D-64) as a colorless powder (11 mg, 10%).
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of Di-tert-butyl dicarbonate in peptide synthesis?

A1: Di-tert-butyl dicarbonate is widely employed for protecting the amino group in amino acids during peptide synthesis []. This protection is crucial to prevent unwanted side reactions and enable the controlled formation of peptide bonds. One study demonstrated the efficient "one-pot" conversion of resin-bound N-fluorenylmethoxycarbonyl (Fmoc) amino acids and dipeptides into their corresponding N-tert-butoxycarbonyl (Boc) derivatives using Di-tert-butyl dicarbonate in conjunction with potassium fluoride []. This method highlights the utility of Boc₂O in simplifying protection strategies in peptide synthesis.

Q2: Can Di-tert-butyl dicarbonate be used to synthesize heterocyclic compounds?

A2: Yes, Di-tert-butyl dicarbonate can be utilized in the synthesis of certain heterocyclic compounds. For instance, it has been successfully employed to synthesize methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate []. This compound was synthesized through the reaction of methyl 2-aminothiazole-5-carboxylate with Di-tert-butyl dicarbonate. The resulting structure was characterized using X-ray crystallography, revealing a planar thiazole ring and the formation of intramolecular and intermolecular hydrogen bonds [].

Q3: How does Di-tert-butyl dicarbonate facilitate specific chemical transformations?

A3: Di-tert-butyl dicarbonate plays a crucial role in facilitating specific chemical transformations. One example is its use in the reduction of cyano groups in cyanoethyl 5-substituted uracil derivatives []. Researchers explored various reducing agents and found that sodium borohydride, in conjunction with nickel(II) chloride as a catalyst and Di-tert-butyl dicarbonate as a "trapping" agent, was highly effective []. This method underscores the ability of Di-tert-butyl dicarbonate to modulate reaction pathways and improve yields.

Q4: Does Di-tert-butyl dicarbonate find applications beyond peptide and heterocycle synthesis?

A5: Absolutely! A notable example lies in the synthesis of (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol hydrochloride []. This synthesis leverages Di-tert-butyl dicarbonate to protect the amino group of (1S,4R)-(-)-2-azabicyclo[2,2,1]hept-5-en-3-one. This protection is essential for the subsequent reduction step with sodium borohydride, ultimately leading to the desired product with high yield and purity [].

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